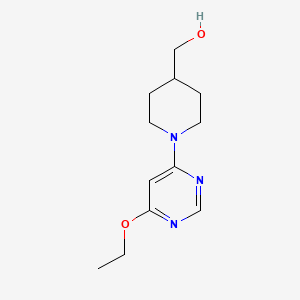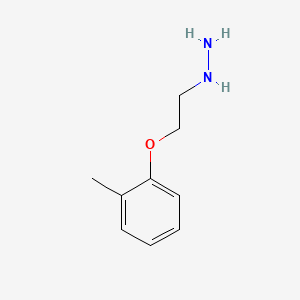
(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C12H19N3O2 . It has an average mass of 237.298 Da and a monoisotopic mass of 237.147720 Da . This compound is related to tert-butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate, which has a molecular weight of 336.43 .
Molecular Structure Analysis
The molecular structure of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol” consists of a piperidine ring attached to a pyrimidine ring via a methanol group . The pyrimidine ring is substituted with an ethoxy group .Physical And Chemical Properties Analysis
The physical form of the related compound tert-butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate is solid . It should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Piperidine derivatives have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells. However, the specific anticancer applications of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol” are not well-documented and require further research.
Antiviral Applications
While there is limited information on the antiviral applications of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol”, piperidine derivatives have been used in antiviral research . They could potentially be used in the development of new antiviral drugs.
Antimalarial Applications
Piperidine derivatives have been evaluated for their antimalarial properties . They have shown potential in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. However, the specific antimalarial applications of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol” are not well-documented.
Antimicrobial Applications
Piperidine derivatives have been utilized in various ways as antimicrobial agents . They have shown promising results in inhibiting the growth of various types of bacteria and fungi. However, the specific antimicrobial applications of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol” are not well-documented.
Antifungal Applications
While there is limited information on the antifungal applications of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol”, piperidine derivatives have been used in antifungal research . They could potentially be used in the development of new antifungal drugs.
Antihypertensive Applications
Piperidine derivatives have been utilized in various ways as antihypertensive agents . They have shown promising results in lowering blood pressure. However, the specific antihypertensive applications of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol” are not well-documented.
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives, including “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol”, have potential for further exploration in the field of drug discovery due to their wide range of biological activities . They could be further investigated for their potential therapeutic applications in various diseases .
Eigenschaften
IUPAC Name |
[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-17-12-7-11(13-9-14-12)15-5-3-10(8-16)4-6-15/h7,9-10,16H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMISWGCFYVFCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2462204.png)
![N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2462205.png)
![3-(((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2462206.png)




![(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2462214.png)



![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione](/img/structure/B2462222.png)

